![molecular formula C16H19N3O3S B5715499 2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5715499.png)
2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide, commonly known as ETC-1002, is a small molecule drug that has been developed as a potential treatment for cardiovascular diseases. It is a novel compound that has shown promising results in preclinical studies and is currently undergoing clinical trials for its efficacy and safety.
Mecanismo De Acción
ETC-1002 works by inhibiting ATP-citrate lyase (ACL), an enzyme that plays a key role in the synthesis of fatty acids and cholesterol in the liver. By inhibiting ACL, ETC-1002 reduces the production of LDL-C and triglycerides while increasing the production of HDL-C. ETC-1002 also activates adenosine monophosphate-activated protein kinase (AMPK), a metabolic regulator that promotes glucose uptake and fatty acid oxidation, leading to improved insulin sensitivity and reduced inflammation.
Biochemical and Physiological Effects:
In addition to its lipid-lowering effects, ETC-1002 has been shown to have other beneficial effects on cardiovascular health. It has been found to reduce the size of atherosclerotic plaques and improve endothelial function in preclinical studies. ETC-1002 has also been shown to reduce cardiac hypertrophy and improve cardiac function in animal models of heart failure. These effects are thought to be due to the anti-inflammatory and antioxidant properties of ETC-1002.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of ETC-1002 is that it has a novel mechanism of action that targets ACL, which is different from other lipid-lowering drugs such as statins. This makes it a potential alternative for patients who cannot tolerate statins or do not achieve sufficient LDL-C reduction with statin therapy. However, one limitation of ETC-1002 is that it has not yet been approved by regulatory agencies for clinical use, and its safety and efficacy in humans are still being evaluated in clinical trials.
Direcciones Futuras
There are several potential future directions for research on ETC-1002. One direction is to further investigate its cardioprotective effects in clinical trials and determine its optimal dosing regimen. Another direction is to explore its potential use in combination with other lipid-lowering drugs or anti-inflammatory agents for synergistic effects. Additionally, the role of ETC-1002 in the treatment of other metabolic disorders such as diabetes and non-alcoholic fatty liver disease could be investigated. Finally, the development of more potent and selective ACL inhibitors based on the structure of ETC-1002 could lead to the discovery of new therapeutics for cardiovascular diseases.
Métodos De Síntesis
ETC-1002 is a synthetic compound that can be prepared by a multi-step synthesis method. The first step involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride. This intermediate is then reacted with N,N,4-trimethyl-1,3-thiazole-5-carboxamide in the presence of a base such as triethylamine to yield ETC-1002. The final product is purified by column chromatography to obtain a white crystalline powder.
Aplicaciones Científicas De Investigación
ETC-1002 has been extensively studied for its potential therapeutic effects on cardiovascular diseases such as hypercholesterolemia, atherosclerosis, and heart failure. It has been shown to lower low-density lipoprotein cholesterol (LDL-C) levels, increase high-density lipoprotein cholesterol (HDL-C) levels, and reduce triglyceride levels in preclinical studies. ETC-1002 has also been found to have anti-inflammatory and antioxidant properties, which may contribute to its cardioprotective effects.
Propiedades
IUPAC Name |
2-[(2-ethoxybenzoyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S/c1-5-22-12-9-7-6-8-11(12)14(20)18-16-17-10(2)13(23-16)15(21)19(3)4/h6-9H,5H2,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMIKGNRTURUCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-ethoxyphenyl)carbonyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.